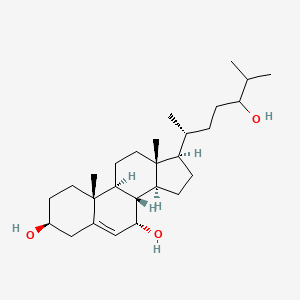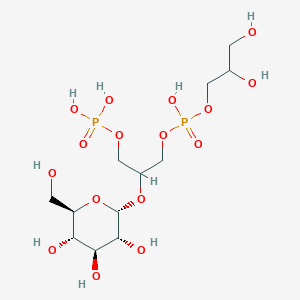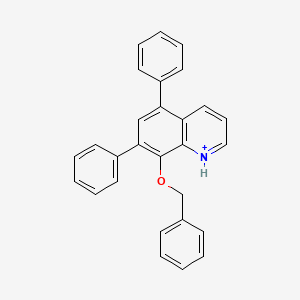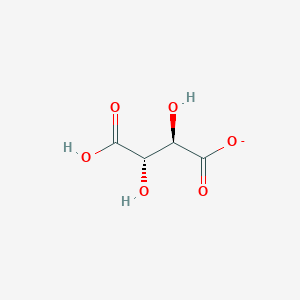
(2R,3S)-3-carboxy-2,3-dihydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-3-carboxy-2,3-dihydroxypropanoate is a meso-tartrate(1-). It is an enantiomer of a (2S,3R)-3-carboxy-2,3-dihydroxypropanoate.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
In crystallography, the molecular salt of (2R,3S)-3-carboxy-2,3-dihydroxypropanoate has been studied for its three-dimensional structural properties. The study by Jovita et al. (2014) examined the crystal structure of this compound, noting the intricate hydrogen bonds forming a three-dimensional network (Jovita, Sathya, Usha, Vasanthi, & Ramanand, 2014).
Enantioselective Synthesis
Alonso et al. (2005) described the enantioselective synthesis of a compound starting from a derivative of (2R,3S)-3-carboxy-2,3-dihydroxypropanoate. This synthesis is critical for producing optically active compounds, which have wide applications in pharmaceuticals and materials science (Alonso, Santacana, Rafecas, & Riera, 2005).
Organoiron Complex Synthesis
Chu et al. (1992) utilized (2R,3S)-3-carboxy-2,3-dihydroxypropanoate in the synthesis of organoiron complexes, showcasing its role in creating chiral 3-hydroxypropionate-2,3-dication equivalents. These complexes have implications in various synthetic pathways, including pharmaceutical synthesis (Chu, Zhen, Zhu, & Rosenblum, 1992).
Aminodiols and Amino Acid Derivatives
Semina et al. (2016) researched the synthesis of aminodiols from N-substituted alkyl acrylates, which included derivatives of (2R,3S)-3-carboxy-2,3-dihydroxypropanoate. This process is important for producing amino acid derivatives that are critical in biochemistry and medicine (Semina, Žukauskaitė, Šačkus, Kimpe, & Mangelinckx, 2016).
Supramolecular Architecture
Farrell et al. (2002) explored the supramolecular architecture of a hydrated adduct involving (2R,3S)-3-carboxy-2,3-dihydroxypropanoate. This study provides insights into the potential of such compounds in forming complex structures, which is useful in materials science and nanotechnology (Farrell, Ferguson, Lough, & Glidewell, 2002).
Enzymatic Resolution in Synthesis
Kamal et al. (2007) discussed the enzymatic resolution of a compound related to (2R,3S)-3-carboxy-2,3-dihydroxypropanoate, demonstrating its relevance in producing optically pure compounds. This is particularly important in the synthesis of pharmaceuticals where enantiomeric purity is crucial (Kamal, Khanna, & Krishnaji, 2007).
Drug Synthesis Applications
Watson et al. (1990) utilized derivatives of (2R,3S)-3-carboxy-2,3-dihydroxypropanoate in the synthesis of diltiazem, a cardiac drug. This highlights the compound's role in the synthesis of complex molecules for therapeutic purposes (Watson, Fung, Gredley, Bird, Jackson, Gountzos, & Matthews, 1990).
Methylene-Phosphonate Analogues
Blackburn and Rashid (1988) described the synthesis of analogues of 2-phospho-D-glyceric acid from (2R)-2-carboxy-3-hydroxypropane. These analogues have potential applications in biochemistry and pharmacology (Blackburn & Rashid, 1988).
Eigenschaften
Produktname |
(2R,3S)-3-carboxy-2,3-dihydroxypropanoate |
|---|---|
Molekularformel |
C4H5O6- |
Molekulargewicht |
149.08 g/mol |
IUPAC-Name |
(2R,3S)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-1/t1-,2+ |
InChI-Schlüssel |
FEWJPZIEWOKRBE-XIXRPRMCSA-M |
Isomerische SMILES |
[C@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
Kanonische SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



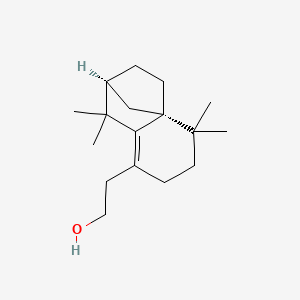
![1-[(9Z)-octadecenoyl]-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263377.png)
